molecular formula C20H28N2O2 B6904673 N-[(1-ethylcyclopentyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-[(1-ethylcyclopentyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B6904673
M. Wt: 328.4 g/mol
InChI Key: SYHLDTUKKRYYBO-UHFFFAOYSA-N
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Description

N-[(1-ethylcyclopentyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a cyclopentyl group, and a pyrrolidinone moiety

Properties

IUPAC Name

N-[(1-ethylcyclopentyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-20(10-3-4-11-20)15-21-19(24)17-8-5-7-16(13-17)14-22-12-6-9-18(22)23/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHLDTUKKRYYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)CNC(=O)C2=CC=CC(=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylcyclopentyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3-aminobenzamide with an appropriate acylating agent under mild conditions.

    Introduction of the Cyclopentyl Group: The next step involves the alkylation of the benzamide with 1-ethylcyclopentylmethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinone Moiety: Finally, the pyrrolidinone group is introduced through a nucleophilic substitution reaction using 2-oxopyrrolidine and a suitable catalyst like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylcyclopentyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized benzamides, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethylcyclopentyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Materials Science: It is explored for its properties in the development of new

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